molecular formula C22H34BNO5 B13718402 Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13718402
M. Wt: 403.3 g/mol
InChI Key: SMGMEUCESRUVFY-UHFFFAOYSA-N
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Description

Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is an organic compound that features a cyclopropyl group, a methoxy group, and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the preparation of the boronic ester intermediate, which can be achieved through the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The resulting boronic ester is then coupled with a cyclopropyl-containing reagent under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific transformation desired .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group yields an aldehyde or carboxylic acid, while Suzuki-Miyaura coupling with an aryl halide produces a biaryl compound .

Scientific Research Applications

Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its boronic ester group, which can interact with biomolecules.

    Medicine: Explored for its potential as a drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cyclopropyl group may contribute to the compound’s stability and reactivity in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the cyclopropyl group enhances its chemical stability, while the boronic ester group provides versatility in cross-coupling reactions and molecular recognition .

Properties

Molecular Formula

C22H34BNO5

Molecular Weight

403.3 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24(17-11-12-17)14-15-9-10-16(13-18(15)26-8)23-28-21(4,5)22(6,7)29-23/h9-10,13,17H,11-12,14H2,1-8H3

InChI Key

SMGMEUCESRUVFY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(C3CC3)C(=O)OC(C)(C)C)OC

Origin of Product

United States

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